molecular formula C7H7N3 B1393796 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 945950-37-8

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1393796
CAS No.: 945950-37-8
M. Wt: 133.15 g/mol
InChI Key: QWIAHMVNMONKCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic aromatic organic compound belonging to the pyrrolopyrimidine class. This compound features a fused pyrrole and pyrimidine ring system, which is substituted with a methyl group at the 4-position. Due to its unique structural characteristics, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Target of Action

The primary target of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is the p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

This compound interacts with PAK4 at the molecular level, mainly through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . This interaction results in the inhibition of PAK4, thereby affecting its role in cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Biochemical Pathways

The inhibition of PAK4 by this compound affects various biochemical pathways. PAK4 is a crucial effector of various signal pathways and plays an important role in driving tumor progression . Therefore, the inhibition of PAK4 can potentially disrupt these pathways, leading to downstream effects such as the prevention of tumor progression .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of PAK4 . This inhibition can lead to the disruption of cell growth, apoptosis prevention, cell proliferation, and senescence regulation . In the context of cancer, this could potentially result in the prevention of tumor progression .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that the compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and oxidants This suggests that the compound’s stability and efficacy could be compromised under certain environmental conditions

Biochemical Analysis

Biochemical Properties

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as p21-activated kinase 4 (PAK4), where it acts as a competitive inhibitor . This interaction involves strong binding to the hinge region and β-sheets of the enzyme, affecting its activity. Additionally, this compound has been shown to interact with other proteins and biomolecules, influencing various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with PAK4 affects cell growth, apoptosis prevention, and cell proliferation . These interactions can lead to changes in gene expression and alterations in cellular metabolism, highlighting the compound’s impact on cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes like PAK4 by binding to their active sites, preventing substrate access and subsequent enzyme activity . This inhibition can lead to changes in downstream signaling pathways and gene expression. The compound’s ability to form hydrogen bonds and electrostatic interactions with surrounding residues enhances its inhibitory capacity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can influence the overall metabolic balance within cells . These interactions can lead to changes in the levels of key metabolites, affecting cellular energy production and other metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution can influence its overall efficacy and impact on cellular functions.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its overall efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the following steps:

  • Condensation Reaction: The starting materials, such as a suitable pyrrole derivative and a pyrimidine derivative, undergo a condensation reaction in the presence of a catalyst.

  • Cyclization: The resulting intermediate undergoes cyclization to form the fused pyrrolopyrimidine ring system.

  • Methylation: The final step involves the methylation of the compound at the 4-position using a methylating agent like methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be employed to modify the compound's structure.

  • Substitution: Substitution reactions at different positions of the ring system can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Methylating agents such as methyl iodide and dimethyl sulfate are used for methylation reactions.

Major Products Formed:

Scientific Research Applications

4-Methyl-7H-pyrrolo[2,3-d]pyrimidine has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and cellular processes.

  • Medicine: It has potential therapeutic applications, including as a kinase inhibitor in cancer treatment.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine

  • 4-Iodo-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness: 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its methyl group at the 4-position, which influences its chemical reactivity and biological activity compared to its halogenated counterparts. This structural difference can lead to variations in its binding affinity and efficacy in biological systems.

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-2-3-8-7(6)10-4-9-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIAHMVNMONKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 3.00 M solution of magnesium chloride in THF (13.0 mL, 39.0 mmol) was added dropwise to a stirred solution of 4-chloro-1H-pyrrolo[2,3-d]pyrimidine (2.50 g, 16.3 mmol) and ferric acetylacetonate (700. mg 1.98 mmol) in THF (30.0 mL) under an atmosphere of argon. The resulting reaction mixture was stirred at rt for 8 h. The mixture was poured onto a mixture of ice (100 mL) and ammonium chloride (1.00 g) and the mixture was extracted with chloroform. Volatiles were removed in vacuo, and C-18 column chromatography eluting with a gradient of 0 to 60% AcCN in water with 0.1% AA afforded the title compound (1.50 g, 69%). LC/MS: Rt=0.94 min, ES+ 134 (AA standard).
[Compound]
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30 mL
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Yield
69%

Synthesis routes and methods II

Procedure details

To 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (17, 5.03 g, 32.8 mmol) in 100 mL of toluene, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) 1:1 complex with dichloromethane (0.627 g, 0.328 mmol) was added under nitrogen. After stirring for 10 minutes, methylmagnesium bromide (62.9 mL, 3.00 M in ether, 189 mmol) was added slowly. The reaction was heated at 55° C. overnight, then cooled to −70 to −80° C. and quenched by adding ammonium chloride dropwise. Then 1N hydrochloric acid was added and the pH was adjusted to 7-8 with addition of saturated sodium bicarbonate. This was extracted 3× with ethyl acetate. The combined organic layer was washed with saturated ammonium chloride and brine, then dried with magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel column chromatography, eluting with ethyl acetate and dichloromethane, then methanol and dichloromethane. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound as a tan solid (18). MS (ESI) [M+H′]′=134.
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Synthesis routes and methods III

Procedure details

Into a round bottom flask the catalyst [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), 1:1 complex with dichloromethane (70.0 mg, 0.09 mmol), is placed under nitrogen with 15 mL of toluene along with a stir bar. A suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 1.47 g, 9.57 mmol) in 15 mL of toluene is added at room temperature. After stirring for 10 minutes, methylmagnesium bromide (17.00 mL, 3.00 M in ether, 51.00 mmol) is added dropwise. The solution is slowly heated to 60° C. and stirred for 3 hrs at 60° C., then overnight at room temperature. The resulting dark orange reaction mixture is quenched with 1 N hydrochloric acid and adjusted to pH ˜5, then extracted with ethyl acetate and water saturated with sodium chloride. The organic layer is washed with water and brine, dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material is purified by silica gel column chromatography eluting with ethyl acetate and hexane. Appropriate fractions are combined and concentrated under vacuum to provide the desired compound as a yellow solid (8, 202 mg). 1H-NMR (dmso-d6) is consistent with the desired compound. MS (ESI) [M+H+]+=134.3.
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1.47 g
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70 mg
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Synthesis routes and methods IV

Procedure details

Into a round bottom flask the catalyst PdCl2(dppf), under an atmosphere of nitrogen, was placed with 15 mL of toluene along with a stir bar. A suspension of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1, 1.47 g, 9.57 mmol) in 15 mL of toluene was added at room temperature. After stirring for 10 minutes, methylmagnesium bromide (17.00 mL, 3.00 M in ether, 51.00 mmol) was added dropwise. The solution turned from orange to yellow, and was slowly heated to 60° C. and stirred for 3 hrs at 60° C. and then overnight at room temperature. The resulting dark orange reaction mixture was quenched with 1 N hydrochloric acid and adjusted to pH ˜5, then extracted with ethyl acetate and water saturated with sodium chloride. The organic layer was washed with water and brine, dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was purified by silica gel column chromatography eluting with ethyl acetate and hexane. Appropriate fractions were combined and concentrated under vacuum to provide the desired compound as a yellow solid (42, 202 mg). 1H-NMR(dmso-d6) was consistent with the desired compound. MS(ESI) [M+H+]+=134.3.
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1.47 g
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15 mL
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17 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The provided research highlights amide derivatives incorporating the 4-Methyl-7H-pyrrolo[2,3-d]pyrimidine moiety as potent RAF kinase inhibitors. Could you elaborate on how these compounds interact with RAF kinases and their subsequent downstream effects?

A1: The research paper specifically focuses on the chemical synthesis and structure-activity relationship of these novel amide derivatives. [] While it states that these compounds exhibit inhibitory activity against RAF kinases, it does not delve into the detailed molecular mechanism of action or specific downstream effects. Further research would be needed to elucidate these aspects, including binding site analysis, conformational changes upon binding, and influence on downstream signaling pathways such as the MAPK pathway.

Q2: The abstract mentions several amide derivatives containing this compound. What is the significance of modifying the substituents around this core structure in terms of structure-activity relationships?

A2: The research emphasizes the exploration of various substituents (X, Y, R1, R2, R5) attached to the core this compound scaffold. [] This systematic modification is crucial for understanding the structure-activity relationship. By altering these substituents, researchers can probe their impact on the compound's binding affinity to RAF kinases, cellular potency, and pharmacokinetic properties. This information is vital for optimizing lead compounds towards potential therapeutic candidates.

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